molecular formula C23H23N7O2 B2887825 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920184-38-9

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No. B2887825
CAS RN: 920184-38-9
M. Wt: 429.484
InChI Key: CPPYSHBAZZWKHM-UHFFFAOYSA-N
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Description

Compounds with a triazolo[4,5-d]pyrimidine core are often used in medicinal chemistry due to their diverse pharmacological activities . They have been found to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

The synthesis of similar compounds often involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of these compounds often allows them to make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds, making them a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve intramolecular cyclization . For example, one synthesis method involves the cyclization of a triazole-thiol compound in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities : Compounds synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including derivatives of triazole and oxadiazol, have been shown to possess good to moderate antimicrobial activities against test microorganisms. This indicates the potential of structurally related compounds for the development of new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activities and Receptor Binding

  • 5-HT2 Antagonist Activity : Derivatives featuring bicyclic triazol and triazine moieties with specific piperazine groups have been prepared and evaluated for their antagonist activity against 5-HT2 receptors, displaying significant potency. This illustrates the chemical's potential in contributing to the development of treatments for disorders associated with 5-HT2 receptors (Watanabe et al., 1992).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Research into the synthesis of new compounds, such as pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, demonstrates the versatile applications of these chemical structures in creating potentially therapeutically valuable entities (Abdelhamid et al., 2012).

Diagnostic and Therapeutic Research Applications

  • PET Tracer for Imaging Cerebral Receptors : The development of PET tracers, such as Preladenant, for mapping cerebral adenosine A2A receptors underscores the application of these compounds in diagnostic imaging, facilitating research into neurological conditions and potential therapeutic interventions (Zhou et al., 2014).

Future Directions

The future directions for research into these compounds could involve the development of new synthetic methods, the exploration of their pharmacological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-6-8-17(9-7-16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)18-4-3-5-19(14-18)32-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPYSHBAZZWKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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